
4-(2-Amino-2-hydroxyethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-2-hydroxyethyl)phenol, also known as this compound, is an organic compound with the molecular formula C8H11NO2. This compound is characterized by a phenol group substituted with an amino and a hydroxyethyl group. It is a derivative of phenol and is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides carrying activating groups. This method typically involves the reaction of a halogenated phenol with an amino alcohol under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reduction of the corresponding nitrophenol by hydrogen in the presence of various catalysts. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Amino-2-hydroxyethyl)phenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-2-hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Wirkmechanismus
The mechanism of action of 4-(2-Amino-2-hydroxyethyl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes involved in redox reactions, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Hydroxyethyl)phenol: A related compound with similar chemical properties but different biological activities.
Uniqueness
4-(2-Amino-2-hydroxyethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxyethyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
356561-03-0 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
4-(2-amino-2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H11NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2 |
InChI-Schlüssel |
NVLWXTQBTLBRJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


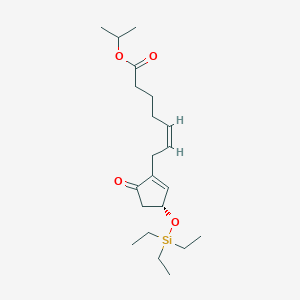
![8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B13104018.png)
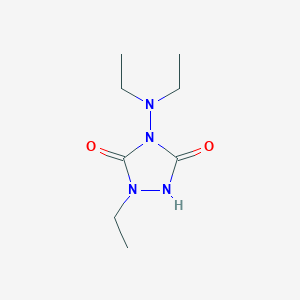
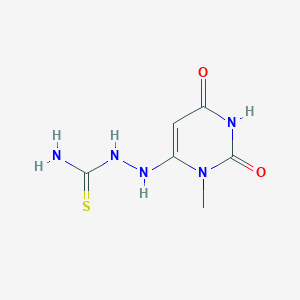
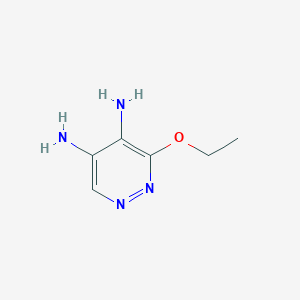

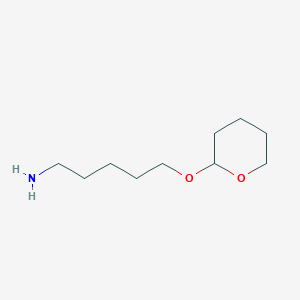
![Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13104037.png)

![(E)-3-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]prop-2-enoic acid](/img/structure/B13104044.png)


![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)

